

Application Note: Quantification of 5-Hydroxylysine in Biological Matrices by Mass Spectrometry

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Compound of Interest

Compound Name: *DL-5-Hydroxylysine hydrochloride*

Cat. No.: *B555914*

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Introduction

5-hydroxylysine is a post-translationally modified amino acid, primarily found as a structural component of collagen. The hydroxylation of lysine residues, catalyzed by lysyl hydroxylases, is a critical step in collagen biosynthesis, essential for the formation of stable cross-links that provide tensile strength to connective tissues.^{[1][2]} The quantification of 5-hydroxylysine is crucial for studying collagen metabolism, diagnosing and monitoring connective tissue disorders, and assessing the quality of biopharmaceutical products like monoclonal antibodies.^[3] This application note provides a detailed protocol for the sensitive and specific quantification of 5-hydroxylysine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes stable isotope dilution LC-MS/MS for the accurate quantification of 5-hydroxylysine. Samples are prepared by either acid hydrolysis to measure total 5-hydroxylysine (both free and protein-bound) or by protein precipitation for the analysis of free 5-hydroxylysine. The analyte is then separated from other endogenous compounds by reverse-phase or hydrophilic interaction liquid chromatography (HILIC) and detected by a triple quadrupole mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in sample processing.

Data Presentation

The following table summarizes representative concentrations of 5-hydroxylysine found in various human biological samples. These values can serve as a reference for expected physiological ranges.

Biological Matrix	Analyte Form	Concentration Range	Method	Reference
Human Plasma	Free	0 - 2.5 μ M	LC-MS/MS	--INVALID-LINK--
Human Urine	Total	2.0 - 7.0 μ mol/g creatinine	GC-MS	Euli et al., 1999[4]
Human Bone	Total	~4.2 nmol/mg dry weight	HPLC	Not specified in provided context
Human Skin	Total	Molar Ratio Hyp/Hyl: ~18	Amino Acid Analyzer	Blumenkrantz & Asboe-Hansen, 1978[5]
Human Tendon	Total	Molar Ratio Hyp/Hyl: ~19	Amino Acid Analyzer	Blumenkrantz & Asboe-Hansen, 1978[5]
Human Cartilage	Total	Molar Ratio Hyp/Hyl: ~3	Amino Acid Analyzer	Blumenkrantz & Asboe-Hansen, 1978[5]

Experimental Protocols

Sample Preparation

1.1. For Total 5-Hydroxylysine (Acid Hydrolysis)

This protocol is suitable for tissues, protein solutions, and other samples where protein-bound 5-hydroxylysine needs to be quantified.

- Reagents:
 - 6 M Hydrochloric Acid (HCl)
 - Nitrogen gas
 - Reconstitution Solution: 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v)
 - Stable Isotope-Labeled Internal Standard (e.g., ¹³C₆,¹⁵N₂-Lysine or a specific 5-hydroxylysine internal standard if available)
- Procedure:
 - To approximately 1 mg of lyophilized tissue or protein, add 1 mL of 6 M HCl.
 - Add a known amount of the internal standard.
 - Flush the tube with nitrogen gas, cap tightly, and heat at 110°C for 24 hours.
 - Cool the sample to room temperature and centrifuge to pellet any debris.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried hydrolysate in 1 mL of Reconstitution Solution.
 - Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. For Free 5-Hydroxylysine (Protein Precipitation)

This protocol is suitable for plasma, serum, and urine.

- Reagents:
 - Ice-cold Acetonitrile or Methanol
 - Reconstitution Solution: 0.1% Formic Acid in Water

- Stable Isotope-Labeled Internal Standard
- Procedure:
 - To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add a known amount of the internal standard.
 - Add 400 µL of ice-cold acetonitrile or methanol.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of Reconstitution Solution.
 - Vortex and centrifuge to pellet any insoluble material.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation:
 - HPLC or UHPLC system
 - Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
- Chromatographic Conditions (Example for HILIC):
 - Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile

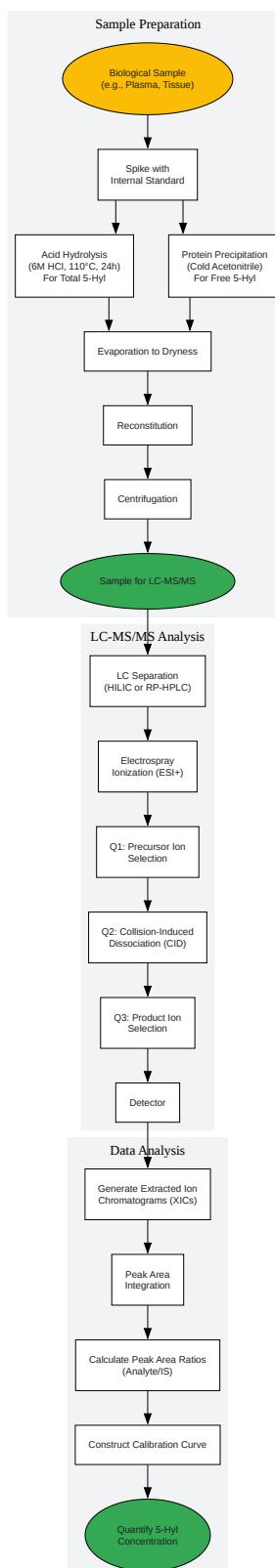
- Gradient:
 - 0-1 min: 95% B
 - 1-5 min: 95% to 50% B
 - 5-6 min: 50% B
 - 6-6.1 min: 50% to 95% B
 - 6.1-8 min: 95% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions:
 - The exact m/z values for precursor and product ions should be optimized for the specific instrument. The following are suggested transitions for underivatized 5-hydroxylysine:
 - 5-Hydroxylysine: Precursor ion $[M+H]^+$ m/z 163.1; Product ions could be m/z 145.1 (loss of H₂O), m/z 119.1 (loss of H₂O and CO), and m/z 84.1.
 - Internal Standard: Transitions will depend on the specific labeled compound used.
 - Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Quantification

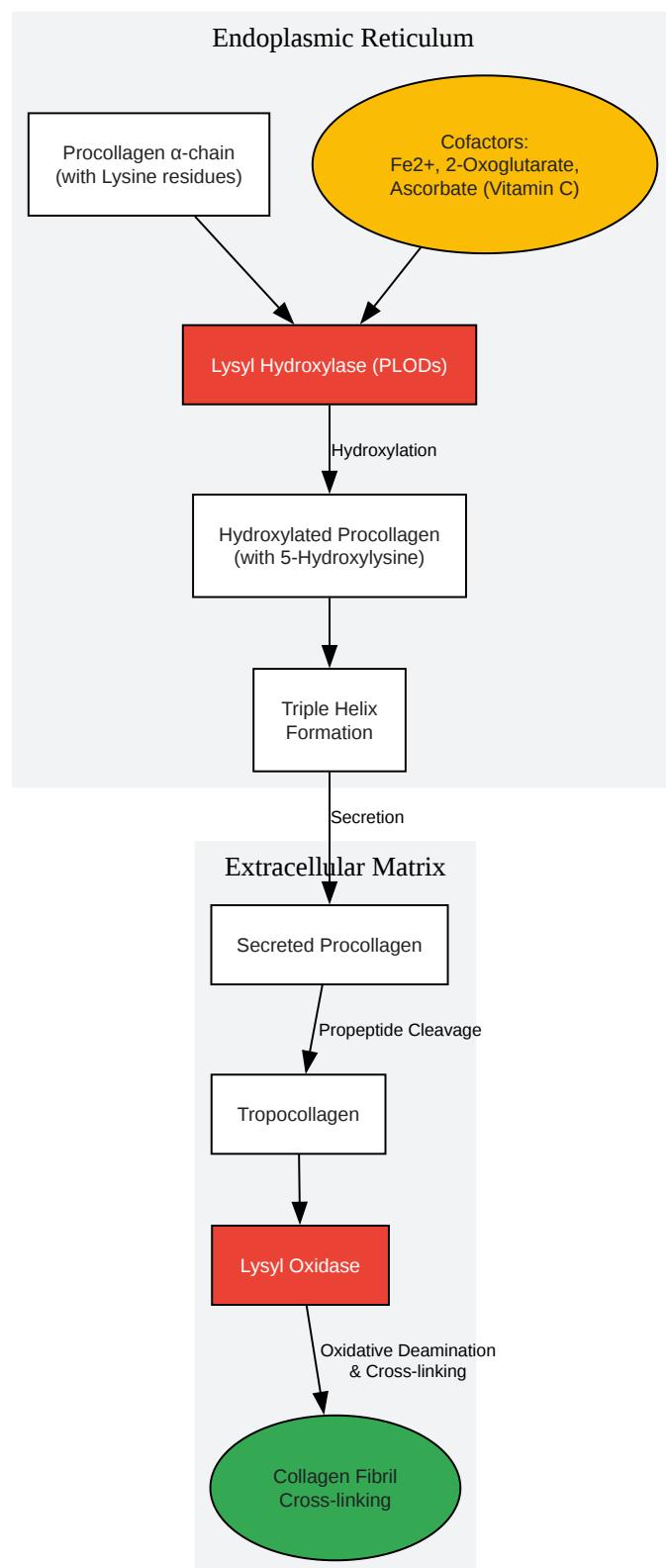
- Prepare a calibration curve using a series of known concentrations of 5-hydroxylysine standard spiked with the same amount of internal standard as in the samples.

- Plot the ratio of the peak area of 5-hydroxylysine to the peak area of the internal standard against the concentration of the calibrators.
- Use the resulting linear regression equation to calculate the concentration of 5-hydroxylysine in the unknown samples.

Mandatory Visualizations

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Caption: Experimental workflow for 5-hydroxylysine quantification.



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Caption: Collagen biosynthesis and the role of lysyl hydroxylase.

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